N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
Description
The exact mass of the compound this compound is 447.1383406 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S.ClH/c1-15-5-7-17-20(13-15)29-22(23-17)25(10-4-9-24(2)3)21(26)16-6-8-18-19(14-16)28-12-11-27-18;/h5-8,13-14H,4,9-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIATYVMBPUTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC4=C(C=C3)OCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzothiazole moiety, which is known for various biological activities, particularly in medicinal chemistry.
Antitumor Activity
Research indicates that compounds containing benzothiazole structures exhibit significant antitumor properties. For instance, benzothiazole derivatives have shown effectiveness against various cancer cell lines, including ovarian, breast, and colon cancers. A study highlighted the biphasic dose-response relationship of certain benzothiazole derivatives against breast tumor cell lines such as MCF-7 and MDA-MB-468, indicating that structural modifications can enhance their potency and spectrum of action .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives have demonstrated effectiveness against several bacterial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. In particular, the introduction of methyl or halogen substituents in the structure has been linked to increased antimicrobial efficacy .
Antiparasitic Activity
In vitro studies have shown that certain benzothiazole derivatives possess antiparasitic properties. For example, compounds have been tested against Leishmania infantum and Trichomonas vaginalis, revealing promising results that suggest potential therapeutic applications in treating parasitic infections .
Neuroprotective Effects
Emerging research also points to neuroprotective effects associated with benzothiazole derivatives. These compounds may interact with muscarinic receptors in the brain, potentially contributing to neuroprotection against conditions such as Alzheimer's disease. Studies have indicated that stimulation of these receptors can enhance neuroprotective pathways .
Study 1: Antitumor Efficacy
A study conducted by Barede et al. synthesized various benzothiazole derivatives and assessed their antitumor activity against human cancer cell lines. The results demonstrated that specific structural modifications significantly enhanced the anticancer properties of these compounds .
Study 2: Antimicrobial Screening
In another study focused on antimicrobial activity, researchers screened a library of benzothiazole derivatives against common pathogens. The findings revealed that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria .
Study 3: Neuroprotective Mechanisms
Research investigating the neuroprotective effects of benzothiazole derivatives found that these compounds could modulate neurotransmitter systems and improve cognitive function in animal models of neurodegeneration. This suggests a dual role in both protective and therapeutic contexts for neurodegenerative diseases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
